Cobiprostone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
333963-42-1 |
|---|---|
Molecular Formula |
C21H34F2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1 |
InChI Key |
SDDSJMXGJNWMJY-BRHAQHMBSA-N |
SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Isomeric SMILES |
CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Other CAS No. |
333963-42-1 |
Synonyms |
cobiprostone SPI-8811 |
Origin of Product |
United States |
Molecular Mechanism of Action of Cobiprostone
Direct Activation of Chloride Channel Protein 2 (ClC-2)
Cobiprostone is a potent activator of the human ClC-2 (hClC-2) chloride channel. physiology.orgpatsnap.comnih.govresearchgate.netnih.govphysiology.orgphysiology.orgwjgnet.comdroracle.aiscience.govnih.gov Studies have demonstrated that this compound significantly increases ClC-2-mediated chloride currents in cells expressing these channels. physiology.orgscience.gov This activation is thought to be a direct interaction between this compound and the channel protein itself. physiology.orgnih.gov
Specificity of ClC-2 Activation vs. Other Ion Channels
The action of this compound is highly specific to the ClC-2 channel, a key feature that distinguishes its mechanism. patsnap.comresearchgate.netnih.gov
Crucially, this compound does not activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), another important chloride channel. patsnap.comresearchgate.netnih.gov Research has shown that while agents like forskolin-IBMX significantly increase hCFTR chloride currents, this compound has no such effect. physiology.orgwjgnet.com This specificity is a defining characteristic of this compound's molecular action and differentiates it from other secretagogues that may act on both CFTR and ClC-2. physiology.orgnih.gov
Identification and Characterization of the Putative ClC-2 Activation Site (e.g., RGET691)
Research has identified a putative binding and activation site for fatty acids like this compound on the hClC-2 channel. patsnap.comresearchgate.netnih.gov This site is a four-amino acid sequence, RGET, located at position 691 of the protein. physiology.orgpatsnap.comnih.gov
Mutational analysis of this site has provided strong evidence for its functional role. physiology.orgpatsnap.comnih.gov When the amino acids within the RGET691 sequence were mutated (e.g., to AGET, RGEA, or AGAA), the concentration-dependent activation of hClC-2 by this compound was significantly shifted, indicating a reduced affinity of the compound for the mutated channel. physiology.orgpatsnap.comnih.gov These findings suggest that the RGET691 site is directly involved in the binding and subsequent activation of the hClC-2 channel by this compound. physiology.orgpatsnap.com
Table 1: Effect of Mutations in the RGET691 Site on hClC-2 Activation by this compound
| hClC-2 Variant | Effect on this compound Activation | Reference |
| Wild-Type (RGET) | Normal activation | physiology.orgpatsnap.comnih.gov |
| AGET Mutant | Significant rightward shift in concentration-dependent activation (increased EC50) | physiology.orgpatsnap.comnih.gov |
| RGEA Mutant | Significant rightward shift in concentration-dependent activation (increased EC50) | physiology.orgpatsnap.comnih.gov |
| AGAA Mutant | Significant rightward shift in concentration-dependent activation (increased EC50) | physiology.orgpatsnap.comnih.gov |
Ion Channel Regulation and Cellular Homeostasis
This compound is recognized as an activator of the ClC-2 chloride channel, a type of voltage-gated chloride channel. physiology.orgpatsnap.comphysiology.orgtandfonline.comnih.gov The activation of ClC-2 by this compound leads to an increase in chloride ion currents. physiology.org This regulation of ion channels is a critical aspect of maintaining cellular homeostasis, which involves processes like fluid transport, pH regulation, and cell volume control. tandfonline.comnih.gov
Unlike its effect on ClC-2, this compound does not activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), another important chloride channel. physiology.orgpatsnap.comphysiology.org This specificity highlights a targeted action of this compound on a particular type of ion channel. The increased chloride secretion facilitated by ClC-2 activation can influence the movement of water and other electrolytes across the cell membrane, thereby impacting cellular fluid balance. jnmjournal.orgsinglecare.com The proper functioning of ion channels like ClC-2 is essential for maintaining the internal environment of the cell and for cell-to-cell communication. tandfonline.comnih.govuniba.it Research has also pointed to the role of ClC-2 in the regulation of intestinal barrier function by affecting the composition of tight junctions between epithelial cells. tandfonline.com
| Ion Channel | Effect of this compound | Implication for Cellular Homeostasis |
| ClC-2 Chloride Channel | Activates and increases Cl- currents. physiology.org | Influences fluid and electrolyte balance, cell volume, and pH. tandfonline.comnih.gov |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Does not activate. physiology.orgpatsnap.comphysiology.org | Demonstrates specificity of action. |
Preclinical Pharmacological Effects and Mechanistic Insights
Modulation of Gastrointestinal Barrier Function
The gastrointestinal epithelium serves as a crucial barrier, selectively allowing nutrient absorption while preventing the passage of harmful luminal contents into the bloodstream. tandfonline.comtandfonline.com Preclinical studies indicate that Cobiprostone plays a role in modulating this barrier, primarily through its effects on epithelial permeability and the integrity of tight junctions. tandfonline.comphysiology.orgplos.org
The intestinal barrier's integrity is largely maintained by tight junctions, complex protein structures that seal the space between adjacent epithelial cells. nih.govtandfonline.com A critical component of these junctions is the transmembrane protein occludin. nih.govnih.gov Disruption of the barrier is often characterized by the redistribution of occludin from the tight junction to the cytosol, leading to increased permeability. nih.gov
Research has shown that this compound helps to preserve the architecture of tight junctions. tandfonline.com In models of epithelial barrier dysfunction, this compound has demonstrated the ability to counteract the adverse effects on tight junction proteins. marketscreener.com Specifically, it has been found to protect the tight junction protein occludin, thereby enhancing mucosal barrier function. nih.govpatsnap.com This protective action is linked to its activation of the ClC-2 channel, which is localized to the tight junction region. nih.gov By maintaining the localization of occludin at the tight junction, this compound helps to preserve the structural and functional integrity of the epithelial barrier. tandfonline.comnih.gov
This compound has been investigated for its gastroprotective properties in various preclinical models. tandfonline.comnih.govphysiology.orgnih.gov These studies suggest a protective role against different forms of gastric mucosal injury.
Non-steroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastric mucosal injury and ulceration. tg.org.auhelicojournal.orgnih.gov Their use can lead to increased epithelial permeability by disrupting tight junction proteins. marketscreener.comhelicojournal.org
In vitro studies using human gastric epithelial cells have shown that the NSAID indomethacin (B1671933) increases permeability by causing dysregulation of occludin. marketscreener.com The addition of this compound was found to counteract these adverse effects, suggesting a protective mechanism against NSAID-induced barrier dysfunction through ClC-2 activation. marketscreener.com In vivo research further supports this, indicating that this compound protected against the formation of gastric ulcers induced by NSAIDs. tandfonline.comnih.gov
Psychological and physiological stress is recognized as a factor that can negatively impact the gastrointestinal system, potentially leading to the development or exacerbation of conditions like peptic ulcers. careplusvn.comiberogast.plnih.gov The digestive system is highly sensitive to stress, which can alter gastrointestinal motility and barrier function. careplusvn.comscielo.org.co Preclinical in vivo research has demonstrated that this compound provides protection against the formation of gastric ulcers induced by stress. nih.gov
Direct exposure to gastric acid can cause significant damage to the mucosal lining by disrupting interepithelial tight junctions and increasing permeability. nih.gov The porcine gastric mucosa model is considered physiologically similar to that of humans and is used to study mechanisms of gastric injury and protection. physiology.orgnih.gov
In studies using this model, acid exposure was shown to significantly decrease transepithelial electrical resistance (TER), a measure of barrier integrity, and increase the flux of ³H-mannitol, an indicator of permeability. nih.gov Pretreatment of the porcine gastric mucosa with this compound was found to be protective against this acid-induced damage. tandfonline.comtandfonline.comphysiology.org It completely blocked the acid-induced drop in TER and abolished the increase in ³H-mannitol flux. nih.gov This protective effect was linked to the preservation of the tight junction protein occludin. nih.gov Further investigation revealed that the gastroprotective effect of this compound was attenuated by a ClC-2 inhibitor (Zinc Chloride), but not by a selective CFTR inhibitor, indicating the mechanism is dependent on ClC-2 channel activation. nih.gov
| Treatment Group | Transepithelial Electrical Resistance (TER) (Ω·cm²) | ³H-Mannitol Flux (μmol/L·cm²) |
|---|---|---|
| Control (Acid Exposure) | 50 | 0.10 |
| This compound + Acid Exposure | 100 | 0.04 |
Data derived from a study on acid-injured porcine gastric mucosa. nih.gov The table shows that pretreatment with this compound prevented the decrease in TER and the increase in mannitol (B672) flux caused by acid.
Investigations in Gastric Mucosa Protection
Protection Against Stress-Induced Gastric Damage
Effects on Fluid Transport and Secretion Mechanisms
This compound is characterized as a ClC-2 chloride channel agonist. tandfonline.comnih.gov The activation of ClC-2 channels on the apical membrane of intestinal epithelial cells is a key mechanism for stimulating intestinal fluid secretion. tandfonline.comdrugbank.comrevistagastroenterologiamexico.org This process involves the efflux of chloride ions into the intestinal lumen. drugbank.com
Studies have demonstrated that this compound dose-dependently activates ClC-2 and increases chloride currents in vitro in a manner independent of protein kinase A. nih.govphysiology.org This efflux of chloride ions is followed by the paracellular movement of sodium ions to maintain electrical neutrality, and subsequently, water moves into the lumen to maintain isotonic balance. drugbank.com This increase in intestinal fluid secretion is believed to soften stool and increase intestinal motility. drugbank.comdroracle.ai The protective effects of this compound in the gastric mucosa have also been linked to its influence on ion transport, as the effects were blocked by an inhibitor of the Na+-K+-2Cl− cotransporter, which is involved in supplying chloride ions for secretion. physiology.orgnih.gov
Preclinical Profile of this compound: A Mechanistic Overview
This compound is an investigational compound belonging to a class of molecules known as prostones, which are fatty acid metabolites. wjgnet.comdrugbank.com Preclinical research has focused on its potential therapeutic applications, particularly its effects on ion transport and tissue barrier function. This article details the preclinical pharmacological effects and mechanistic insights into this compound, with a specific focus on its actions on chloride efflux, cellular models of fluid secretion, and its role in tissue repair and regeneration processes.
This compound's primary mechanism of action is the activation of chloride ion channels, specifically the ClC-2 chloride channel. sec.govgcs-web.com This activation is central to its observed preclinical effects.
Chloride Efflux and Subsequent Fluid Movement
The activation of ClC-2 channels by this compound leads to an efflux of chloride ions across the apical membrane of epithelial cells. sec.govdrugbank.com This movement of negatively charged chloride ions into the lumen creates an electrochemical gradient that drives the paracellular movement of sodium ions to maintain electrical neutrality. nih.gov The resulting increase in luminal sodium chloride concentration osmotically draws water into the lumen, leading to increased fluid secretion. nih.govopenaccessjournals.com This mechanism of action has been demonstrated in various preclinical models and is believed to be independent of protein kinase A activation. drugbank.compatsnap.com
Studies have shown that this compound's activation of ClC-2 is distinct from the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, another key player in epithelial fluid transport. patsnap.comphysiology.org In fact, research using T84 CFTR knockdown cells demonstrated that this compound could still increase ClC-2 chloride currents without affecting intracellular cAMP levels, which are typically associated with CFTR activation. patsnap.comphysiology.org
Cellular Models of Fluid Secretion (e.g., Ussing Chambers)
Ussing chamber studies have been instrumental in elucidating the effects of this compound on epithelial ion transport and barrier function. wjgnet.comresearchgate.netresearchgate.net These studies involve mounting a section of epithelial tissue, such as the gastric or intestinal mucosa, between two chambers, allowing for the measurement of ion transport across the tissue. wjgnet.com
In a study using porcine gastric mucosa, this compound was shown to have a protective effect against acid-induced injury. wjgnet.comresearchgate.net When the mucosal tissue was exposed to an acidic solution, there was a significant decrease in transepithelial electrical resistance (TER), an indicator of barrier integrity, and an increase in the flux of ³H-mannitol, a marker of paracellular permeability. researchgate.net Pretreatment with this compound attenuated these changes, suggesting a preservation of the epithelial barrier. researchgate.net Histological examination further confirmed that this compound-treated tissues showed less evidence of mucosal injury compared to controls. wjgnet.com The protective effects of this compound in this model were linked to its ability to stimulate chloride secretion via ClC-2 channels. wjgnet.comnih.gov
The table below summarizes key findings from a Ussing chamber study on porcine gastric mucosa:
| Parameter | Acid Exposure (Control) | Acid Exposure + this compound |
| Transepithelial Electrical Resistance (TER) | Decreased | Attenuated Decrease |
| ³H-mannitol Flux | Increased | Abolished Increase |
| Histological Damage | Substantial | Ameliorated |
This table is based on data from a study investigating the gastro-protective properties of this compound against acid-induced mucosal injury in porcine gastric mucosa. wjgnet.comresearchgate.net
Studies in Bronchial Epithelial Cells
The expression of ClC-2 channels in bronchial epithelial cells has prompted investigations into the potential effects of ClC-2 activators like this compound in the context of respiratory diseases such as cystic fibrosis. sec.govbmj.comnih.gov In cystic fibrosis, defective CFTR function leads to impaired chloride and fluid secretion in the airways. nih.gov The hypothesis is that activating an alternative chloride channel, such as ClC-2, could provide a compensatory pathway for chloride secretion. nih.gov While direct studies on this compound in bronchial epithelial cells are part of ongoing research, studies with the related prostone, lubiprostone (B194865), have shown the potential of this class of compounds to stimulate chloride secretion in airway epithelia. nih.govgoogle.com
Role in Tissue Repair and Regeneration Processes
Preclinical evidence suggests that prostones, including this compound, play a role in tissue repair and regeneration. sec.gov The activation of ion channels by these compounds appears to be a key mechanism in restoring cellular homeostasis and promoting the healing of damaged tissues. sec.gov It is believed that by modulating fluid and electrolyte balance and restoring epithelial barrier integrity through the restoration of tight junctions, prostones can counteract inflammatory responses and support the natural wound healing process. sec.gov
Studies have indicated that the stimulation of ClC-2 by prostones can lead to the restoration of tight junctions between epithelial cells in the intestinal mucosa. sec.gov This action helps to repair the epithelial barrier, which is crucial for preventing the passage of harmful substances from the lumen into the underlying tissues. sec.gov The ability of this compound to protect against acid-induced gastric mucosal injury is a prime example of its tissue-protective effects. wjgnet.comresearchgate.net This protective mechanism is thought to involve not only the stimulation of fluid secretion, which can help to buffer acid, but also the direct enhancement of the mucosal barrier's resilience. wjgnet.comnih.gov
Synthetic Chemistry and Structure Activity Relationships of Cobiprostone
Synthetic Pathways and Methodologies
Detailed, publicly available synthetic schemes specifically for cobiprostone are limited. However, the synthesis of prostones generally follows established organometallic and cycloaddition strategies, with the synthesis of the closely related lubiprostone (B194865) serving as a primary model. The core of these molecules is a bicyclic octahydrocyclopenta[b]pyran system.
A common strategy for constructing such prostaglandin-like structures involves the 1,4-conjugate addition (also known as a Michael addition) of a functionalized organocuprate reagent, which will form the ω-side chain, to a cyclopentenone-based electrophile that contains the α-side chain. google.com Following this key carbon-carbon bond formation, a series of functional group manipulations, including reductions and protections/deprotections, are carried out to yield the final product. The existence of a ketone at the C-15 position and a hydroxyl group at the C-11 position in the monocyclic precursor facilitates an intramolecular hemiketal formation, resulting in the stable bicyclic structure characteristic of this compound and lubiprostone. google.com
Key aspects of these synthetic routes often include:
Asymmetric Synthesis: Ensuring the correct stereochemistry at multiple chiral centers is critical for biological activity.
Protecting Group Strategy: The use of protecting groups for hydroxyl and carboxylic acid functionalities is essential to prevent unwanted side reactions.
Purification: Chromatographic techniques are typically required to isolate the final compound with high purity.
Structural Modifications and Analog Development
The development of prostone analogs aims to enhance potency, selectivity, and pharmacokinetic properties. While specific analog development programs for this compound are not extensively documented in public literature, the principles can be inferred from research on related prostones like lubiprostone. Modifications typically target the α-chain, the ω-chain, or the core bicyclic structure.
α-Chain Modification: The heptanoic acid α-chain is crucial for activity. Modifications to its length or the introduction of unsaturation can modulate receptor interaction and activity.
ω-Chain Modification: This chain is a primary site for structural variation. For instance, the introduction of halogen atoms, such as the two fluorine atoms in this compound and lubiprostone, can significantly alter metabolic stability and potency. google.com The branching and stereochemistry of this chain are also critical determinants of activity.
Core Structure Modification: While less common, modifications to the bicyclic hemiketal core could be explored to alter the compound's three-dimensional shape and interaction with the target channel.
The development of this compound itself, with its unique (3S)-3-methylpentyl group on the ω-chain, represents an analog development effort relative to other prostones. physiology.org
Comparison of Structural Features with Other Prostones (e.g., Lubiprostone)
This compound and lubiprostone are both bicyclic fatty acid derivatives of prostaglandin (B15479496) E1 and share a high degree of structural similarity. nih.govwikipedia.org Both are potent activators of the ClC-2 channel. physiology.org The fundamental structure consists of a heptanoic acid α-chain attached to an oxooctahydrocyclopenta[b]pyran bicyclic core, which also bears the ω-chain.
The primary structural difference between this compound and lubiprostone lies in the ω-side chain. physiology.org
Lubiprostone: Possesses a 1,1-difluoropentyl ω-chain. wikipedia.org
This compound: Features a 1,1-difluoro-3-methylpentyl ω-chain, with the methyl group at the C-3 position having (S)-stereochemistry. drugbank.comphysiology.org
This additional methyl group on the ω-chain is the key distinguishing feature of this compound. This seemingly minor modification can influence the molecule's conformation, lipophilicity, and interaction with the binding pocket on the ClC-2 channel, potentially affecting its potency and pharmacokinetic profile.
| Feature | This compound | Lubiprostone |
|---|---|---|
| IUPAC Name | 7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid drugbank.com | 7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl]heptanoic acid google.com |
| Molecular Formula | C₂₁H₃₄F₂O₅ | C₂₀H₃₂F₂O₅ researchgate.net |
| Core Structure | Bicyclic hemiketal derived from prostaglandin E1 | |
| α-Chain | Heptanoic acid | |
| ω-Chain | (3S)-1,1-difluoro-3-methylpentyl drugbank.comphysiology.org | 1,1-difluoropentyl wikipedia.org |
| Key Structural Difference | Contains an additional methyl group at the C-3 position of the ω-chain. physiology.org | Lacks the methyl group on the ω-chain. |
Analytical Methodologies for Cobiprostone Research
Techniques for Studying ClC-2 Channel Activity (e.g., Patch Clamp, Flux Assays)
The investigation of cobiprostone's effect on the type-2 chloride channel (ClC-2) has heavily relied on sophisticated electrophysiological and biochemical techniques. The primary method for directly assessing ion channel function is the patch-clamp technique , specifically in the whole-cell configuration. physiology.orgmdpi.comresearchgate.net This method allows researchers to measure the flow of chloride ions (Cl⁻) across the entire membrane of a single cell, providing detailed information about channel activation, voltage dependence, and current characteristics.
In studies involving this compound, whole-cell patch-clamp recordings are typically performed on mammalian cell lines, such as HEK-293 cells, that have been engineered to stably express the human ClC-2 channel (hClC-2). physiology.orgresearchgate.net Researchers apply this compound to these cells and record the resulting changes in Cl⁻ currents. Key findings from these studies demonstrate that this compound activates hClC-2 Cl⁻ currents. physiology.org For example, experiments have shown that 20 nM this compound can significantly stimulate these currents. physiology.org This activation occurs independently of the protein kinase A (PKA) pathway, a crucial detail elucidated by applying this compound in the presence of PKA inhibitors or by using mutant hClC-2 channels that lack PKA phosphorylation sites. physiology.org
Another important technique is the ion flux assay , which measures the movement of specific ions or molecules across a biological membrane or cell layer. In the context of this compound research, these assays are often used in conjunction with ex vivo tissue preparations mounted in Ussing chambers. For instance, the flux of radiolabeled molecules like ³H-mannitol is measured to assess paracellular permeability, which is inversely related to barrier function. researchgate.netpatsnap.com Studies have shown that this compound can abolish the increase in mannitol (B672) flux caused by acid injury in porcine gastric mucosa, indicating a protective effect on barrier integrity that is linked to Cl⁻ channel activity. researchgate.netpatsnap.com
These techniques have been instrumental in differentiating the mechanism of this compound from other channel activators. For instance, while agents like forskolin (B1673556) activate both ClC-2 and the cystic fibrosis transmembrane conductance regulator (CFTR) channel via cAMP/PKA, this compound's activation of ClC-2 is PKA-independent and it does not activate CFTR. physiology.org
| Technique | Model System | Key Measurement | Major Finding for this compound |
|---|---|---|---|
| Whole-Cell Patch Clamp | hClC-2 expressing 293EBNA cells | Whole-cell Cl⁻ currents | Directly activates ClC-2 channels in a PKA-independent manner. physiology.org |
| Ion Flux Assay (³H-mannitol) | Porcine gastric mucosa in Ussing chamber | Mucosal-to-serosal flux | Reduces acid-induced increases in mannitol flux, indicating barrier protection. researchgate.netpatsnap.com |
Methods for Assessing Epithelial Barrier Function (e.g., Transepithelial Electrical Resistance)
A critical aspect of this compound research is its effect on epithelial barrier function, which is the ability of the epithelial lining of the gut to prevent the passage of harmful substances from the lumen into the bloodstream. The most common method to assess this function in vitro and ex vivo is the measurement of Transepithelial Electrical Resistance (TEER) . physiology.orgresearchgate.netpatsnap.com
TEER is measured across a monolayer of epithelial cells cultured on a permeable support or across a section of native tissue mounted in a device called a Ussing chamber. researchgate.netwjgnet.com A higher TEER value indicates greater resistance to ion flow and thus a tighter, less permeable epithelial barrier. Conversely, a decrease in TEER suggests a compromise in barrier integrity.
In studies on this compound, porcine gastric mucosa was subjected to acid injury (pH 1.5) in Ussing chambers. researchgate.netpatsnap.com This acid exposure led to a significant decrease in TEER. However, when the tissues were pretreated with this compound, the acid-induced drop in TEER was significantly attenuated, demonstrating a protective effect. researchgate.netpatsnap.com Similar methodologies using T84 cell monolayers have also been employed to investigate the effects of related prostones on barrier function under inflammatory conditions. physiology.orgresearchgate.net
In addition to TEER, paracellular permeability assays using fluorescently labeled molecules of varying sizes, such as FITC-dextran, are also used. physiology.orgnih.gov An increase in the flux of these molecules across the epithelial layer indicates increased leakiness of the paracellular pathway (the space between cells), which is regulated by tight junctions. Research on related compounds has shown that activation of ClC-2 can restore tight junction protein complexes, thereby reducing intestinal permeability. ahdbonline.comfda.gov this compound's protective effects are believed to be mediated through a similar mechanism, involving the maintenance of tight junction proteins like occludin. researchgate.netpatsnap.com
| Method | Model System | Parameter Measured | Effect of this compound |
|---|---|---|---|
| Transepithelial Electrical Resistance (TEER) | Porcine gastric mucosa (ex vivo) | Electrical resistance (Ω·cm²) | Attenuated acid-induced decreases in TEER. researchgate.netpatsnap.com |
| Permeability Flux Assay (³H-mannitol) | Porcine gastric mucosa (ex vivo) | Flux of labeled mannitol | Abolished acid-induced increases in flux. researchgate.netpatsnap.com |
| Immunofluorescence/Western Blot | Porcine gastric mucosa (ex vivo) | Localization and expression of tight junction proteins (e.g., occludin) | Enhanced localization of occludin to the tight junction region. researchgate.netpatsnap.com |
Animal Models for Investigating Physiological Responses
Preclinical evaluation in animal models is a critical step to understand the physiological and potential therapeutic effects of a compound in a whole-organism context.
Rat Models: Rats are commonly used to investigate drug-induced gastrointestinal injury. For instance, the protective effects of prostones against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) and stress have been demonstrated in in vivo rat models. tandfonline.comresearchgate.net These studies provide a physiological correlate to the mechanistic data obtained from in vitro and ex vivo experiments.
Porcine Models: As large animal models, pigs offer a system that closely mimics human gastrointestinal physiology. physiology.org The porcine model of acid-induced gastric injury has been pivotal in demonstrating this compound's protective effects on the mucosal barrier. researchgate.netpatsnap.com Furthermore, studies on the related prostone lubiprostone (B194865) in porcine models of ischemic intestinal injury and acid-induced esophageal injury have highlighted the therapeutic potential of ClC-2 activators in various pathologies characterized by barrier dysfunction. ahdbonline.comnih.gov
Mouse Models: While specific in vivo studies on this compound in mice are less detailed in the available literature, mouse models, including genetically modified ones, are standard in the field. For example, ClC-2 deficient (Clcn2 null) mice have been used to dissect the precise role of the ClC-2 channel in the intestinal effects of the related compound lubiprostone, helping to clarify its mechanism of action. mdpi.comresearchgate.netnih.gov Such models would be invaluable for confirming that the physiological responses to this compound are indeed mediated through its intended target, the ClC-2 channel.
These animal models have been essential in translating the cellular and tissue-level findings into a broader understanding of how this compound might function to protect the gastrointestinal tract in vivo. researchgate.net
Future Directions in Cobiprostone Research
Elucidation of Further Molecular Interactions and Downstream Pathways
While it is established that cobiprostone activates ClC-2 chloride channels, the precise molecular choreography of this interaction and the full scope of its downstream consequences remain areas of active investigation. patsnap.com Research indicates that this compound and other fatty acid activators like lubiprostone (B194865) directly engage the human ClC-2 (hClC-2) channel. patsnap.comphysiology.org This activation is functionally dependent on a specific four-amino acid site, RGET₆₉₁, within the channel protein, which is considered a possible binding site. patsnap.comphysiology.org Studies using mutant hClC-2 channels have shown that fatty acids, including this compound, exhibit a reduced ability to activate channels where this site is altered, confirming its functional importance. physiology.org
Notably, the activation of hClC-2 by this compound occurs independently of the protein kinase A (PKA) signaling pathway and does not involve an increase in intracellular cyclic AMP (cAMP). patsnap.comphysiology.orgscience.gov This distinguishes its mechanism from other channel activation pathways. Furthermore, this compound does not appear to act as an agonist for EP₂ or EP₄ prostaglandin (B15479496) receptors to exert its effect on ClC-2. patsnap.comphysiology.org
Future research will likely focus on:
High-Resolution Structural Analysis: Utilizing techniques like cryo-electron microscopy (cryoEM) to determine the high-resolution structure of this compound bound to the ClC-2 channel. This would provide definitive evidence of the binding site and reveal the conformational changes that lead to channel opening. Recent structural studies on CLC-2 with other modulators have revealed a 'ball-and-chain' gating mechanism, and similar insights could be gained for this compound. elifesciences.org
Mapping Downstream Effects: Identifying the full cascade of cellular events that follow ClC-2 activation by this compound. Beyond the primary effect of chloride and fluid secretion, research suggests ClC-2 activation can influence tight junction proteins and promote intestinal barrier function. mdpi.comtandfonline.comphysiology.org Studies using proteomics and transcriptomics in relevant cell models could uncover novel downstream signaling pathways and protein interactions.
Dynamical Modeling: Employing computational simulations and Markov state models to create a dynamic picture of the gating mechanism. researchgate.net Such models can predict the progression of conformational states of the channel as it transitions from closed to open in the presence of an activator like this compound, providing a level of detail not achievable through static structural methods alone. researchgate.net
Investigation of ClC-2 Regulation in Additional Physiological Systems
The ubiquitous expression of ClC-2 channels throughout the body suggests that their modulation by activators like this compound could have therapeutic implications far beyond the gastrointestinal tract. nih.govspandidos-publications.com ClC-2 is known to be present in not only gastrointestinal cells but also in liver, lung, and neuronal cells, among others. spandidos-publications.comgcs-web.com The channel is involved in a wide array of physiological processes, including cell volume regulation, transepithelial transport, and maintaining ion homeostasis in the central nervous system. tandfonline.comspandidos-publications.com
Sucampo Pharmaceuticals had been developing this compound for indications such as non-erosive reflux disease (NERD) and the prevention of oral mucositis in cancer patients, highlighting the interest in its broader applications. gcs-web.combiospace.com Research into related ClC-2 activators has shown protective effects on the intestinal barrier in models of colitis and ischemic injury and on the esophageal mucosa against acid injury. mdpi.comtandfonline.comphysiology.org
Future research directions include:
Respiratory System: Investigating the potential for ClC-2 activators to provide an alternative pathway for chloride secretion in the airways of patients with cystic fibrosis, where the primary chloride channel (CFTR) is defective. nih.gov Studies have shown that ClC-2 is expressed in airway epithelial cells and could be a target for pharmacotherapy. nih.govscience.gov
Nervous System: Exploring the role of ClC-2 modulation in neurological disorders. ClC-2 is expressed in both neurons and glia, and its dysfunction has been linked to conditions like epilepsy and leukodystrophy. elifesciences.orgpnas.org Understanding how activators like this compound affect neuronal excitability and ion homeostasis could open new therapeutic avenues. pnas.org
Ocular System: Examining the function of ClC-2 in the eye, where it has been shown to play a protective role in trabecular cells under pressure stress and is implicated in retinal function. spandidos-publications.com Loss-of-function mutations in the gene for ClC-2 are associated with retinal degeneration. pnas.org The potential for prostones like this compound to modulate fluid transport across the retinal pigment epithelium is also an area for exploration. google.com
Cardiovascular and Renal Systems: Investigating the impact of ClC-2 activation in the context of cardiovascular and renal diseases. Gain-of-function mutations in the ClC-2 channel have been identified as a cause of primary aldosteronism, a form of hypertension. mdc-berlin.de While this involves over-activation, studying specific activators could clarify the channel's role in blood pressure regulation and kidney function. mdc-berlin.destanford.edu
Advanced Synthetic Approaches for Novel ClC-2 Modulators
The development of new molecules that can selectively activate or inhibit ClC-2 channels is a key area of future research. Such compounds are not only potential therapeutic agents but also invaluable tools for probing the channel's physiological functions. pnas.org this compound itself is a bicyclic fatty acid derivative of prostaglandin E1. researchgate.netsec.gov Advances in synthetic organic chemistry are enabling the creation of novel analogues with potentially improved properties. nih.gov
Key areas for future synthetic research include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and related prostones to understand which chemical features are essential for potent and selective ClC-2 activation. This involves creating a library of analogues and testing their activity, as has been done for the development of potent ClC-2 inhibitors like AK-42. pnas.orgstanford.edu
Novel Bicyclic Scaffolds: Exploring entirely new bicyclic and polysubstituted scaffolds that can act as bioisosteres for the prostone core. rsc.orgucl.ac.uk Recent advances, such as photocatalytic cycloaddition reactions, provide access to a wide variety of bridged-bicyclic structures that were previously difficult to synthesize. rsc.org These new molecular shapes could lead to the discovery of modulators with unique pharmacological profiles.
Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes. The biological activity of complex molecules like this compound is highly dependent on their three-dimensional structure. Methods like metal-catalyzed asymmetric conjugate additions are being explored to produce specific prostaglandin analogues with high purity. google.com
Development of Selective Inhibitors: While this compound is an activator, the development of highly potent and selective inhibitors, such as the recently identified AK-42, is also crucial. elifesciences.orgpnas.org These molecular tools are essential for definitively establishing the role of ClC-2 in various physiological and pathological processes by allowing for acute and specific channel blockade in preclinical models. pnas.org
Development of Advanced Preclinical Models for Mechanistic Exploration
To fully understand the therapeutic potential and mechanisms of action of this compound and other ClC-2 modulators, sophisticated preclinical models that accurately replicate human physiology and disease are essential.
Future efforts in this area will focus on:
Human-Relevant Animal Models: The use of porcine models for studying gastrointestinal and esophageal diseases is advantageous because their anatomy and physiology are more similar to humans than those of rodents. physiology.org Such models have already been used to demonstrate the protective effects of ClC-2 agonists against acid-induced injury. physiology.org Developing and utilizing more of these large animal models will provide more translatable data.
Genetically Engineered Mouse Models: Creating and analyzing mouse models with specific mutations in the ClC-2 gene (Clcn2) is a powerful approach. mdc-berlin.de For example, a mouse model with a constitutively active ClC-2 channel was instrumental in proving that channel over-activation causes hyperaldosteronism. mdc-berlin.de Similarly, ClC-2 knockout mice are invaluable for confirming the on-target effects of drugs like this compound and for studying the consequences of channel loss. science.govpnas.org
Organoid and "Gut-on-a-Chip" Technology: Utilizing patient-derived organoids and advanced in vitro systems like "gut-on-a-chip" to model specific diseases. These models can be used to study intestinal barrier function, the effects of ClC-2 activators in specific genetic contexts (e.g., Crohn's disease, ulcerative colitis), and to screen for novel modulators in a human-relevant system. mdpi.com
Advanced Electrophysiology and Imaging: Applying state-of-the-art techniques to precisely measure channel function in native tissues. This includes patch-clamp electrophysiology on specific cell types, such as hippocampal neurons from brain slices, and the development of fluorescent probes derived from selective modulators to visualize the channel's location and trafficking within cells. pnas.orgstanford.edu
Q & A
Q. What experimental models are most suitable for investigating Cobiprostone’s mechanism of action, and how should controls be designed?
To study this compound’s pharmacological mechanisms, researchers should prioritize in vitro models (e.g., cell-based assays for chloride channel activity) and validate findings in in vivo models (e.g., rodent colitis or ulcer models). Controls must include:
Q. How can researchers ensure reproducibility in this compound efficacy studies?
Reproducibility requires:
- Standardized protocols : Detailed descriptions of dosing regimens, animal strains, and endpoints (e.g., mucosal healing metrics).
- Data transparency : Raw datasets for key outcomes (e.g., histopathology scores, ion transport measurements) should be archived in open repositories .
- Replication cohorts : Independent validation of results in separate labs to confirm generalizability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For small-sample preclinical studies, apply bootstrapping to assess confidence intervals. Pairwise comparisons between doses should employ ANOVA with post-hoc corrections (e.g., Tukey’s test) to avoid Type I errors .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anti-inflammatory efficacy across studies be resolved?
Contradictions often arise from:
- Heterogeneous endpoints : Variability in defining "inflammation resolution" (e.g., cytokine levels vs. histopathology). Standardize endpoints using consensus guidelines (e.g., FDA ulcerative colitis criteria) .
- Methodological bias : Poor allocation concealment or unblinded assessments inflate effect sizes. Conduct sensitivity analyses excluding trials with high risk of bias .
- Meta-analysis : Apply PRISMA guidelines to systematically synthesize data, quantify heterogeneity (I² statistic), and explore subgroup differences (e.g., species, disease stage) .
Q. What strategies address translational challenges in moving this compound from preclinical to clinical research?
Key challenges include interspecies pharmacokinetic differences and biomarker reliability. Mitigate these by:
- Interspecies scaling : Use allometric modeling to predict human-equivalent doses from rodent data.
- Biomarker validation : Correlate preclinical outcomes (e.g., fecal chloride levels) with clinical endpoints (e.g., endoscopic healing) in pilot studies .
- Adaptive trial designs : Incorporate interim analyses to adjust dosing or endpoints based on early-phase data .
Q. How can researchers optimize in vitro assays to model this compound’s tissue-specific effects?
- Organoid models : Use patient-derived intestinal organoids to replicate human mucosal responses.
- Microphysiological systems : Incorporate fluid flow and mechanical stress to mimic gut peristalsis.
- Multi-omics integration : Pair electrophysiology data with transcriptomic profiling to identify novel pathways .
Methodological Considerations
Q. What ethical and logistical frameworks apply to human trials involving this compound?
- IRB approvals : Submit detailed protocols for informed consent, safety monitoring, and data anonymization.
- Participant stratification : Enrich cohorts using biomarkers (e.g., prostaglandin receptor status) to reduce variability .
- Data sharing agreements : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for clinical datasets .
Q. How should researchers handle missing data in longitudinal this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
